5,6-Dibromopicolinaldehyde
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Overview
Description
5,6-Dibromopicolinaldehyde: is an organic compound with the molecular formula C6H3Br2NO and a molecular weight of 264.9 g/mol . It is a derivative of picolinaldehyde, where the 5th and 6th positions on the pyridine ring are substituted with bromine atoms. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromopicolinaldehyde typically involves the bromination of picolinaldehyde. One common method is the direct bromination of picolinaldehyde using bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of bromine, reaction time, and temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromopicolinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products:
Substitution: Derivatives with substituted nucleophiles at the bromine positions.
Oxidation: 5,6-Dibromopicolinic acid.
Reduction: 5,6-Dibromopicolinalcohol.
Scientific Research Applications
5,6-Dibromopicolinaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and probes for studying biological processes.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dibromopicolinaldehyde is primarily based on its ability to undergo various chemical transformations. The bromine atoms and the aldehyde group provide reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These transformations enable the compound to interact with different molecular targets and pathways, leading to the formation of diverse products with specific biological or chemical activities.
Comparison with Similar Compounds
5-Bromopicolinaldehyde: A mono-brominated derivative of picolinaldehyde.
6-Bromopicolinaldehyde: Another mono-brominated derivative of picolinaldehyde.
5,6-Dichloropicolinaldehyde: A dichlorinated analogue of 5,6-Dibromopicolinaldehyde.
Uniqueness: this compound is unique due to the presence of two bromine atoms at specific positions on the pyridine ring, which imparts distinct reactivity and properties compared to its mono-brominated or dichlorinated analogues. This unique substitution pattern allows for selective chemical modifications and applications in various fields of research and industry.
Properties
IUPAC Name |
5,6-dibromopyridine-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMZSBRHFYPYOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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